

An In-depth Technical Guide to Phenyl(1H-pyrrol-3-yl)methanone

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Compound of Interest

Compound Name: phenyl(1H-pyrrol-3-yl)methanone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl(1H-pyrrol-3-yl)methanone, also known as 3-Benzoylpyrrole, is a heterocyclic ketone that serves as a significant building block in organic synthesis and medicinal chemistry. The pyrrole nucleus is a fundamental scaffold found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] This molecule's structure, featuring a phenyl ketone substituent on the pyrrole ring, makes it a versatile intermediate for the synthesis of more complex molecular architectures. Notably, it is utilized as an intermediate in the synthesis of isomeric impurities of Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), highlighting its relevance in pharmaceutical development.[3] This guide provides a comprehensive overview of the chemical properties, synthesis protocols, and potential biological significance of Phenyl(1H-pyrrol-3-yl)methanone.

Core Chemical Properties

The fundamental physicochemical properties of **Phenyl(1H-pyrrol-3-yl)methanone** are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.



| Property | Value | Source |
|-------------------|---------------------------------|--------------|
| Molecular Formula | C11H9NO | [4][5] |
| Molecular Weight | 171.19 g/mol | [6] |
| Appearance | Off-white to white solid/powder | [3][4] |
| Purity | ≥95% (typical commercial grade) | [4][5][7] |
| CAS Number | 7126-41-2 | [3][5][7] |
| InChI Key | DSNSKSWTLGZGAN- UHFFFAOYSA-N | [4][5][6][7] |
| Storage | 2-8°C, Sealed in dry conditions | [3][7] |

Spectral Data

While comprehensive spectral data for the unsubstituted **Phenyl(1H-pyrrol-3-yl)methanone** is not readily available in the cited literature, data for the closely related derivative, Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, provides valuable insight into the expected spectral characteristics. The introduction of a phenyl group at the 4-position of the pyrrole ring will influence the chemical shifts, but the core spectral features can be inferred.

Spectral Data for Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone[8]

| Data Type | Spectral Features |
|---|---|
| ¹H-NMR (500 MHz, DMSO-d₅) | δ 11.63 (brs, 1H, NH), 7.73 (d, J = 7.5 Hz, 2H), 7.58–7.53 (m, 1H), 7.48–7.43 (m, 2H), 7.38– 7.35 (m, 2H), 7.27–7.21 (m, 3H), 7.18–7.14 (m, 1H), 7.09–7.07 (m, 1H) |
| ¹³ C-NMR (126 MHz, DMSO-d ₆) | δ 190.3, 139.9, 135.2, 131.5, 128.9, 128.34, 128.1, 128.1, 127.7, 125.6, 125.5, 120.5, 119.6 |

Note: The signals listed correspond to the protons and carbons of the entire Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone molecule.



Experimental Protocols

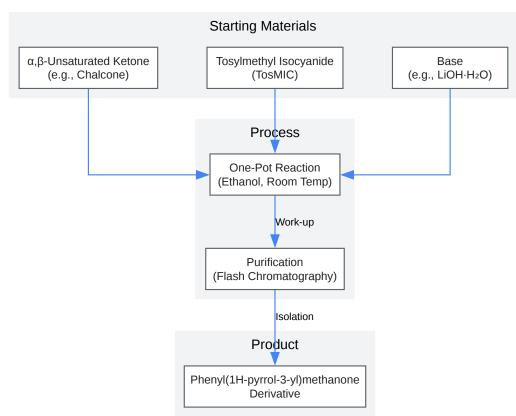
The synthesis of substituted 3-acylpyrroles often employs cycloaddition reactions. A prominent method is the Van Leusen reaction, which utilizes to sylmethyl isocyanide (TosMIC).

General Protocol: One-Pot Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone[8][9]

This protocol describes the synthesis of a substituted derivative, which serves as a representative example of the synthetic methodology for this class of compounds.

- Reaction Setup: To a solution of the α,β-unsaturated ketone precursor (e.g., chalcone) in an appropriate solvent such as absolute ethanol, add lithium hydroxide monohydrate (LiOH·H₂O).
- Initial Stirring: Stir the mixture at room temperature for approximately 6 hours.
- Addition of TosMIC: Add p-toluenesulfonylmethyl isocyanide (TosMIC) and an additional amount of LiOH·H₂O to the reaction mixture.
- Reaction Progression: Continue stirring at room temperature for an extended period (e.g., 17 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is typically concentrated
 under reduced pressure. The resulting residue is then purified using silica gel flash column
 chromatography with an appropriate eluent system (e.g., n-hexane-ethyl acetate) to yield the
 desired phenyl(1H-pyrrol-3-yl)methanone derivative.





General Workflow for 3-Acylpyrrole Synthesis via Van Leusen Reaction

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A generalized workflow for the synthesis of 3-acylpyrroles.

Biological Significance and Potential Applications

Pyrrole and its derivatives are recognized for their diverse pharmacological activities.[1] **Phenyl(1H-pyrrol-3-yl)methanone**, as a key synthetic intermediate, provides a gateway to novel compounds with therapeutic potential.

Foundational & Exploratory



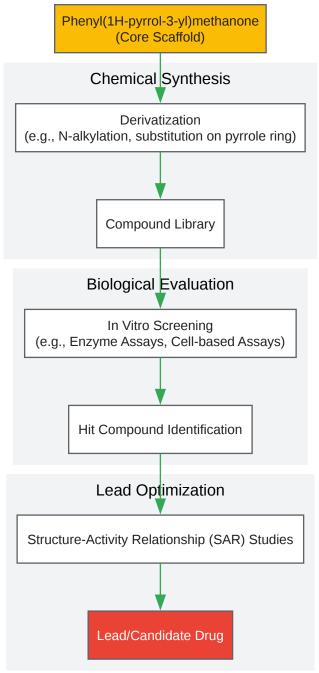


- Anti-inflammatory Agents: Its role as a precursor to a Ketorolac impurity directly links it to the field of anti-inflammatory drugs.[3] Ketorolac functions by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory signaling pathway. This suggests that other derivatives synthesized from 3-benzoylpyrrole could be explored as new COX inhibitors.
- Anticancer and Antimicrobial Activity: Various substituted pyrrole frameworks have demonstrated potent anticancer and antimicrobial effects.[9] For example, derivatives have been synthesized and tested for activity against tumor cell lines and microbes like Candida albicans and Staphylococcus aureus.[9]
- Enzyme Inhibition: Pyrrole derivatives have been successfully developed as potent enzyme inhibitors. A notable example is TAK-438, a potassium-competitive acid blocker (P-CAB) used for treating acid-related diseases, which features a substituted pyrrole core.[10] This compound functions by inhibiting the H+,K+-ATPase proton pump.

The logical pathway from a core scaffold like **Phenyl(1H-pyrrol-3-yl)methanone** to a potential drug candidate involves several stages of chemical modification and biological screening.



Pathway from Core Scaffold to Potential Drug Candidate



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